Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester
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Overview
Description
Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methoxyethoxy group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 6-(2-methoxyethoxy)-2-methyl-4-pyrimidinamine with acetic anhydride in the presence of a catalyst to form the desired ethyl ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methoxyethoxy and ethyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
75274-17-8 |
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Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 2-[[6-(2-methoxyethoxy)-2-methylpyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C12H17N3O5/c1-4-19-12(17)11(16)15-9-7-10(14-8(2)13-9)20-6-5-18-3/h7H,4-6H2,1-3H3,(H,13,14,15,16) |
InChI Key |
UFUSDQWMAOBKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NC(=N1)C)OCCOC |
Origin of Product |
United States |
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